

A Technical Guide to the Thermodynamic Properties of Octanamide

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Compound of Interest

Compound Name: Octanamide

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This technical guide provides a comprehensive overview of the core thermodynamic data for **octanamide** ($C_8H_{17}NO$). The information is presented to support research, development, and formulation activities where the energetic properties of this molecule are of interest. Data is compiled from peer-reviewed sources and public chemical databases, with a focus on experimental values.

Quantitative Thermodynamic Data

The following tables summarize the key experimentally determined thermodynamic properties of **octanamide**. These values are essential for understanding the phase behavior, stability, and energy content of the compound.

Phase Change Data

This table includes data related to the phase transitions of **octanamide**, specifically melting (fusion) and sublimation.

Property	Value	Units	Method	Reference
Melting Point (Tfus)	378.8 ± 0.6	K	Not specified	Davies, Jones, et al., 1959[1]
Melting Point (Tfus)	378.65 ± 2	K	Not specified	Schneider, Adkins, et al., 1952[1]
Melting Point (Tfus)	381.9 ± 2	K	Not specified	Krafft and Stauffer, 1882[1]
Enthalpy of Fusion ($\Delta_{\text{fus}}H$)	27.6	kJ/mol	DSC	Abate, Badea, et al., 2008[1]
Enthalpy of Sublimation ($\Delta_{\text{sub}}H^\circ$)	110 ± 3	kJ/mol	Vapor Pressure	Davies, Jones, et al., 1959[1]
Enthalpy of Sublimation ($\Delta_{\text{sub}}H$)	110.5 ± 2.9	kJ/mol	GS,ME (325-374 K)	Davies, Jones, et al., 1959[1]

DSC: Differential Scanning Calorimetry; GS,ME: Not fully specified in source, likely related to vapor pressure measurement.

Thermochemical Data

This table presents the standard enthalpy of combustion for solid **octanamide**. This value is fundamental for calculating other thermodynamic properties, such as the enthalpy of formation.

Property	Value	Units	Method	Reference & Comment
Enthalpy of Combustion ($\Delta_{\text{c}}H^\circ_{\text{solid}}$)	-5104.48 ± 0.84	kJ/mol	Ccb	Young, Keith, et al., 1956 (Reanalyzed by Cox and Pilcher, 1970)[2]

Ccb: Combustion Calorimetry (Bomb Calorimeter).

Experimental Protocols

The experimental determination of the thermodynamic data presented above relies on precise calorimetric techniques. The following sections detail the generalized protocols for the key methods cited.

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature.^{[3][4]} It is used to determine the temperature and enthalpy of phase transitions.

Generalized Protocol:

- **Sample Preparation:** A small, precisely weighed sample of **octanamide** (typically 2-10 mg) is placed into an aluminum DSC pan.^[5] An empty, hermetically sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to create a stable and non-reactive atmosphere.^[5]
- **Temperature Program:** A temperature program is initiated. To measure the enthalpy of fusion, the sample is typically cooled first to ensure complete crystallization and then heated at a constant rate (e.g., 10 °C/min) through its melting point.^[4]
- **Data Acquisition:** The instrument records the differential heat flow required to maintain the sample and reference at the same temperature. As the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram.
- **Data Analysis:** The enthalpy of fusion ($\Delta_{\text{fus}}H$) is calculated by integrating the area of the melting peak. The melting temperature (T_{fus}) is typically determined from the onset temperature of the peak.^[4]

Combustion Bomb Calorimetry for Enthalpy of Combustion

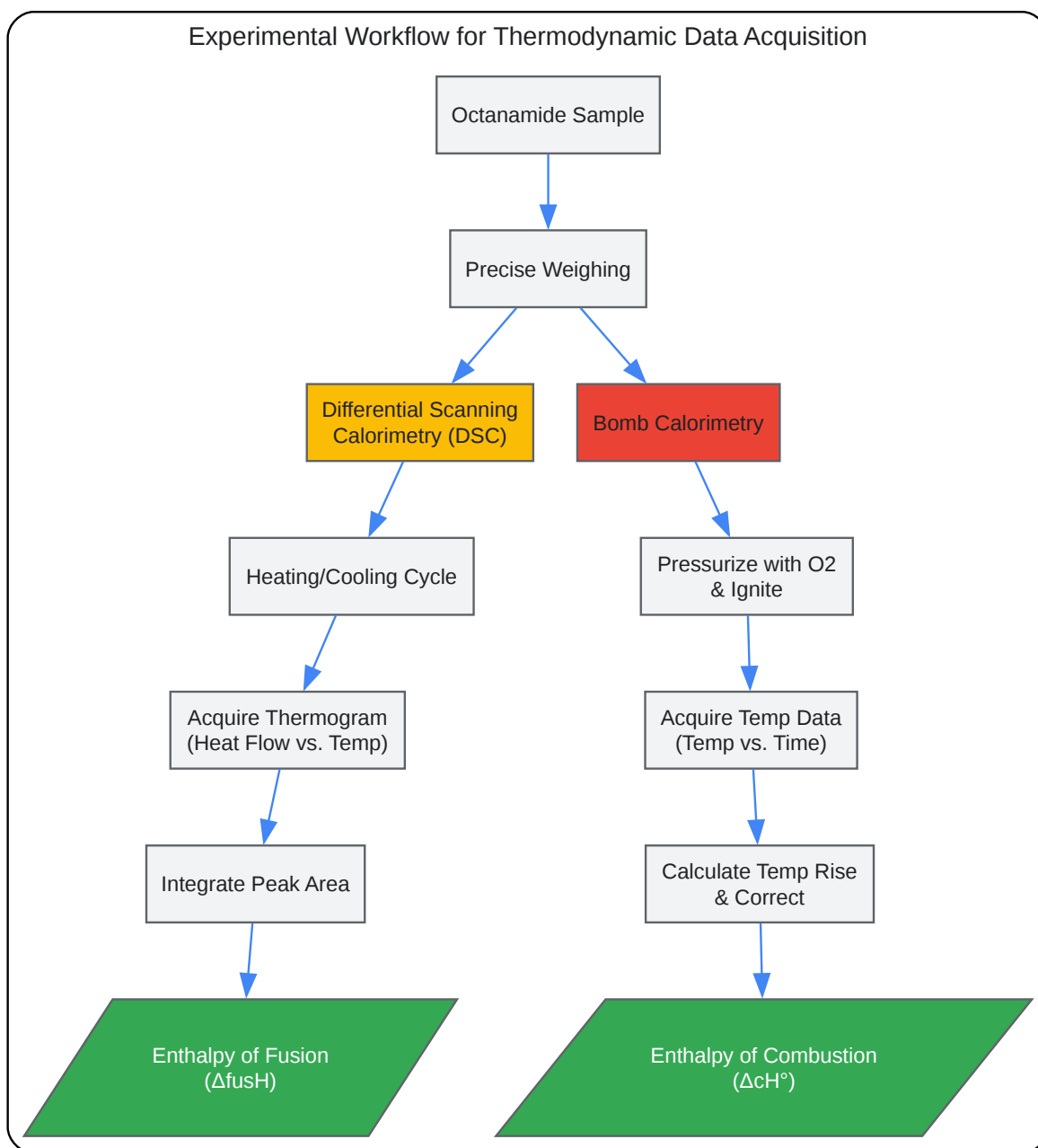
Bomb calorimetry is used to determine the heat of combustion of a substance at constant volume.^[6] The energy change measured is the change in internal energy (ΔU), which can then be converted to the change in enthalpy (ΔH).

Generalized Protocol:

- **Sample Preparation:** A pellet of solid **octanamide** (typically 0.5-1.0 g) is accurately weighed and placed in a sample crucible.^[7] A fuse wire (e.g., nickel-chromium) of known length and mass is connected to two electrodes, with the wire in contact with the sample.^[6]
- **Bomb Assembly:** The crucible is placed inside a high-pressure stainless-steel vessel, known as the "bomb." The bomb is sealed and then pressurized with pure oxygen to approximately 25-30 atm to ensure complete combustion.^{[1][7]}
- **Calorimeter Setup:** The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). A high-precision thermometer and a stirrer are placed in the water.
- **Combustion:** The reaction is initiated by passing an electric current through the fuse wire, which ignites the sample.^[1] The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing a temperature increase.
- **Temperature Measurement:** The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
- **Calculation:** The heat released by the combustion is calculated from the temperature rise and the total heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). Corrections are made for the heat of combustion of the fuse wire. The standard enthalpy of combustion ($\Delta_c H^\circ$) is then calculated from the constant-volume energy change ($\Delta_c U^\circ$).^[6]

Visualizations

The following diagrams illustrate the experimental and logical workflows associated with determining and relating the thermodynamic properties of **octanamide**.

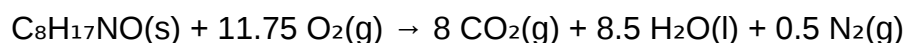


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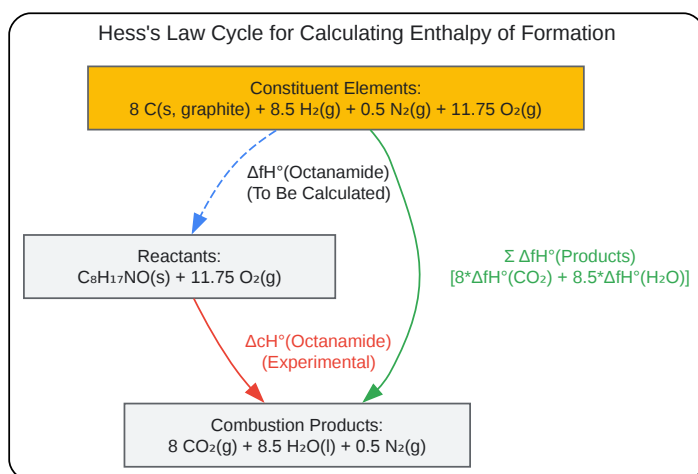
Workflow for experimental determination of thermodynamic properties.

The standard enthalpy of formation ($\Delta_f H^\circ$) is a crucial thermodynamic quantity that is often not measured directly. Instead, it is calculated from the experimentally determined standard enthalpy of combustion ($\Delta_c H^\circ$) using Hess's Law. This law states that the total enthalpy change for a reaction is independent of the pathway taken.

The combustion of **octanamide** ($C_8H_{17}NO$) proceeds according to the following balanced equation:



The diagram below illustrates the application of Hess's Law to calculate the standard enthalpy of formation for **octanamide**.



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Relationship between enthalpy of combustion and enthalpy of formation.

The calculation follows the principle: $\Delta_c H^\circ = \Sigma \Delta_f H^\circ(\text{products}) - \Sigma \Delta_f H^\circ(\text{reactants})$

Since the standard enthalpy of formation of elements in their standard state (like $O_2(g)$) is zero, the equation for **octanamide** simplifies to: $\Delta_c H^\circ(\text{Octanamide}) = [8 * \Delta_f H^\circ(CO_2) + 8.5 * \Delta_f H^\circ(H_2O)]$

$(\text{H}_2\text{O})] - [\Delta_f H^\circ(\text{Octanamide})]$

This can be rearranged to solve for the desired value: $\Delta_f H^\circ(\text{Octanamide}) = [8 * \Delta_f H^\circ(\text{CO}_2) + 8.5 * \Delta_f H^\circ(\text{H}_2\text{O})] - \Delta_c H^\circ(\text{Octanamide})$

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